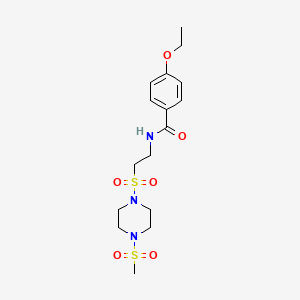

4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

This compound (C22H29N3O4S, molecular weight 447.55 g/mol) features a benzamide core with a 4-ethoxy substituent on the aromatic ring. The amide nitrogen is connected via an ethyl chain to a piperazine ring, which is further modified by a methylsulfonyl group at the 4-position of the piperazine (Figure 1).

Properties

IUPAC Name |

4-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O6S2/c1-3-25-15-6-4-14(5-7-15)16(20)17-8-13-27(23,24)19-11-9-18(10-12-19)26(2,21)22/h4-7H,3,8-13H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDUXRIMARAVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

-

Introduction of the Piperazine Ring: : The piperazine ring is introduced through a nucleophilic substitution reaction. The benzamide is reacted with 1-(2-chloroethyl)-4-methylsulfonylpiperazine under basic conditions to form the desired product.

-

Sulfonylation: : The final step involves the sulfonylation of the piperazine ring. This is typically achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl groups to sulfides.

-

Substitution: : Nucleophilic substitution reactions can occur at the ethoxy group or the piperazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzamides and piperazines.

Scientific Research Applications

4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:

-

Medicinal Chemistry: : It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and inflammatory diseases.

-

Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

-

Chemical Biology: : It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.

-

Industrial Applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Benzamide-Based Agrochemicals

highlights several benzamide derivatives used as herbicides or pesticides, including:

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Shares the benzamide backbone but replaces the piperazinyl-sulfonyl-ethyl chain with a 2,3-dichlorophenyl group and an ethoxymethoxy substituent. The dichlorophenyl group likely enhances lipophilicity, favoring membrane penetration in plant tissues, whereas the target compound’s piperazine-sulfonyl group may prioritize solubility and systemic distribution .

- Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide): Contains a triazolinone ring and a sulfonamide group. While both compounds include sulfonyl motifs, sulfentrazone’s heterocyclic system targets protoporphyrinogen oxidase (PPO), whereas the piperazine in the target compound may interact with neurological or enzymatic targets .

Key Differentiator : The target compound’s piperazinyl-sulfonyl-ethyl chain distinguishes it from agrochemical benzamides, suggesting divergent biological targets or mechanisms.

Piperazine-Sulfonyl Derivatives

- 2-Ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide (CAS 876035-66-4): This analog (C20H25N3O4S) shares the ethoxybenzamide core but attaches the piperazinyl-sulfonyl group directly to a phenyl ring rather than an ethyl chain .

Key Differentiator : The ethyl chain in the target compound could enhance adaptability in target binding, while the methylpiperazine (vs. methylsulfonyl-piperazine) alters electronic properties.

Sulfonamide-Containing Compounds

lists compounds like N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS 923113-41-1), which feature pyrimidinylamino-sulfonamide structures. These prioritize aromatic stacking and hydrogen bonding via the pyrimidine ring, whereas the target compound’s ethoxybenzamide and piperazine may favor interactions with hydrophobic pockets or ion channels .

Structural and Functional Analysis (Data Table)

Research Implications

- Synthetic Accessibility: notes methods for sulfonamide synthesis (e.g., coupling sulfonyl chlorides with amines), which could apply to the target compound’s piperazine-sulfonyl formation .

- Bioactivity : The methylsulfonyl-piperazine group may confer metabolic stability compared to simpler sulfonamides, as seen in agrochemicals .

- Solubility : The piperazine moiety likely enhances water solubility relative to chlorinated or fluorinated analogs, impacting pharmacokinetics .

Biological Activity

4-Ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can be represented as follows:

- Molecular Formula : C16H22N4O4S2

- Molecular Weight : 398.50 g/mol

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial membranes.

- Cytotoxic Effects : Research indicates potential cytotoxic effects against cancer cell lines, suggesting that this compound may have applications in oncology.

Antimicrobial Efficacy

A study conducted on various derivatives of sulfonamide compounds showed that those with piperazine substitutions demonstrated enhanced antibacterial activity. The following table summarizes the antimicrobial activity against selected pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

This data indicates that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa, MCF-7) revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These results suggest that the compound has a promising cytotoxic profile, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

- Case Study on Antimicrobial Resistance : A recent study explored the effectiveness of various sulfonamide derivatives, including our compound, against resistant strains of bacteria. The findings indicated that modifications to the piperazine ring could restore efficacy against resistant strains, highlighting the importance of structure-activity relationship (SAR) studies.

- Cancer Therapeutics : In vitro studies demonstrated that the compound induced apoptosis in cancer cells via mitochondrial pathways. This was evidenced by increased levels of caspase activation and changes in mitochondrial membrane potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.